Synthesis and Isotopic Labeling of Paliperidone Palmitate-d4: A Technical Guide
Synthesis and Isotopic Labeling of Paliperidone Palmitate-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Paliperidone (B428) Palmitate-d4. The document details a proposed synthetic pathway, experimental protocols, and data presentation to support research and development activities.
Introduction
Paliperidone Palmitate is a long-acting injectable atypical antipsychotic used in the treatment of schizophrenia. The use of a deuterated internal standard, Paliperidone Palmitate-d4, is essential for accurate bioanalytical quantification in pharmacokinetic and metabolic studies. The incorporation of four deuterium (B1214612) atoms on the ethyl linker of the paliperidone moiety provides a stable isotopic label with a distinct mass shift, enabling sensitive and specific detection by mass spectrometry. This guide outlines a feasible synthetic route for the preparation of this critical analytical standard.
Proposed Synthesis Pathway
The synthesis of Paliperidone Palmitate-d4 is a multi-step process that begins with the introduction of the deuterium label at an early stage. The overall strategy involves the synthesis of a deuterated key intermediate, 3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one, followed by its coupling with 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole and subsequent esterification with palmitic acid.
The proposed synthetic pathway is visualized in the following diagram:
Caption: Proposed synthesis pathway for Paliperidone Palmitate-d4.
Experimental Protocols
The following are detailed, proposed experimental protocols for the key steps in the synthesis of Paliperidone Palmitate-d4. These protocols are based on established chemical transformations for the non-labeled analogues and are provided for guidance. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Synthesis of 3-(2-Chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (Deuterated Intermediate G)
This protocol describes a potential method for the synthesis of the key deuterated intermediate.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the key deuterated intermediate.
Protocol:
-
Preparation of 1-Bromo-2-chloroethane-d4 (C):
-
To a stirred solution of 2-chloroethanol-d4 (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether) at 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to yield 1-bromo-2-chloroethane-d4.
-
-
Synthesis of Ethyl 2-acetyl-4-chlorobutyrate-d4 (E):
-
To a suspension of sodium hydride (NaH, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add ethyl acetoacetate (1.0 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 1-bromo-2-chloroethane-d4 (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture, quench with saturated ammonium (B1175870) chloride solution, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
-
-
Synthesis of 3-(2-Chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (G):
-
A mixture of ethyl 2-acetyl-4-chlorobutyrate-d4 (1.0 eq), 2-amino-3-hydroxypyridine (1.0 eq), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a high-boiling solvent (e.g., xylene) is heated to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture and collect the precipitated solid by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).
-
Synthesis of Paliperidone-d4 (I)
-
A mixture of 3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (G, 1.0 eq), 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride (H, 1.0 eq), and a suitable base (e.g., diisopropylethylamine or potassium carbonate, 2.5 eq) in a polar aprotic solvent (e.g., acetonitrile (B52724) or DMF) is heated at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, pour into water, and extract with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude Paliperidone-d4 by column chromatography on silica (B1680970) gel or by recrystallization.
Synthesis of Paliperidone Palmitate-d4 (K)
-
To a solution of Paliperidone-d4 (I, 1.0 eq) and a suitable base (e.g., triethylamine (B128534) or pyridine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) at 0 °C, add palmitoyl chloride (J, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude Paliperidone Palmitate-d4 by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product.
Data Presentation
The following tables summarize expected quantitative data for the synthesis of Paliperidone Palmitate-d4.
Table 1: Summary of Expected Yields and Purity
| Compound | Step | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |
| C | 3.1.1 | 2-Chloroethanol-d4 | 1-Bromo-2-chloroethane-d4 | 70-80 | >95 (GC) |
| E | 3.1.2 | Ethyl Acetoacetate, C | Ethyl 2-acetyl-4-chlorobutyrate-d4 | 60-70 | >95 (GC) |
| G | 3.1.3 | E, F | Deuterated Intermediate G | 50-60 | >98 (HPLC) |
| I | 3.2 | G, H | Paliperidone-d4 | 75-85 | >99 (HPLC) |
| K | 3.3 | I, J | Paliperidone Palmitate-d4 | 80-90 | >99.5 (HPLC) |
Table 2: Analytical Characterization of Paliperidone Palmitate-d4
| Analytical Technique | Parameter | Expected Value |
| Mass Spectrometry | ||
| (LC-MS/MS, ESI+) | Precursor Ion (m/z) | 669.5 |
| Product Ion (m/z) | 211.2, 431.2 | |
| Isotopic Enrichment | % Deuterium Incorporation | >98% |
| ¹H NMR | Integration | Absence of signals corresponding to the ethyl linker protons |
| Purity (HPLC) | Area % | >99.5% |
Conclusion
This technical guide provides a detailed framework for the synthesis and isotopic labeling of Paliperidone Palmitate-d4. The proposed synthetic route and experimental protocols offer a practical approach for researchers and scientists in the pharmaceutical industry. The successful synthesis of this deuterated standard is crucial for the advancement of clinical and non-clinical studies of Paliperidone Palmitate. It is recommended that all synthetic steps be performed by qualified personnel in a laboratory setting with appropriate safety precautions. Further optimization and validation of the proposed methods are encouraged to ensure robustness and scalability.
